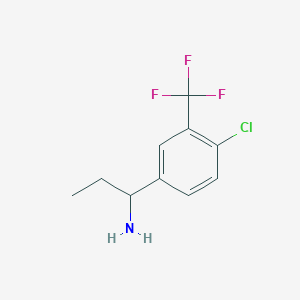
1-(4-Chloro-3-(trifluorométhyl)phényl)propan-1-amine
Vue d'ensemble
Description
This compound is a derivative of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant . It is also related to a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives synthesized for analgesic purposes .
Synthesis Analysis
The synthesis of related compounds often involves Pd-catalyzed coupling reactions . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl (TFM, -CF3) group . This group is a common feature in many FDA-approved drugs and is known to exhibit numerous pharmacological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound and its derivatives often involve Pd-catalyzed coupling reactions . The exact reactions would depend on the specific synthesis pathway used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 1-[3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-AMINE, has a predicted boiling point of 218.4±35.0 °C and a predicted density of 1.325±0.06 g/cm3 at 20 °C and 760 Torr .Applications De Recherche Scientifique
Synthèse organique et chimie médicinale
Ce composé est un intermédiaire précieux en synthèse organique. Sa partie amine benzylique peut subir diverses réactions chimiques, ce qui en fait un élément de construction polyvalent pour la synthèse de molécules plus complexes. Par exemple, il peut être utilisé pour créer des dérivés d'urée qui présentent des propriétés médicinales potentielles .
Réactions de substitution aromatique électrophile
La présence d'un groupe trifluorométhyle sur le cycle aromatique peut influencer les réactions de substitution aromatique électrophile. Ce groupe peut stabiliser l'état de transition par des effets attracteurs d'électrons, conduisant à une synthèse plus sélective et efficace des produits souhaités .
Développement de médicaments
Les composés avec un groupe trifluorométhyle, comme celui-ci, sont souvent utilisés dans le développement de médicaments en raison de leur capacité à améliorer les propriétés pharmacocinétiques. Ils peuvent améliorer la stabilité métabolique des médicaments, les rendant plus efficaces à des doses plus faibles .
Science des matériaux
En science des matériaux, ce composé peut être utilisé pour modifier les surfaces ou créer de nouveaux polymères aux propriétés spécifiques. Le groupe trifluorométhyle peut conférer une hydrophobicité, ce qui est précieux pour la création de matériaux résistants à l'eau .
Études biologiques
La capacité du composé à interagir avec diverses cibles biologiques le rend utile pour étudier l'inhibition enzymatique et la liaison aux récepteurs. Il peut servir de composé de tête pour le développement de nouveaux agents thérapeutiques .
Chimie analytique
En chimie analytique, ce composé peut être utilisé comme étalon ou réactif dans divers dosages et analyses chimiques. Sa structure chimique distincte permet des mesures précises et un étalonnage en analyse instrumentale .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and use. For example, a related compound, 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-, is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3, indicating various potential hazards .
Orientations Futures
The future directions for research on this compound could include further optimization of its synthesis, investigation of its mechanism of action, and exploration of its potential therapeutic applications. For example, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for their analgesic potential , suggesting potential future directions for research on this compound and its derivatives.
Mécanisme D'action
Target of Action
Compounds containing a trifluoromethyl group have been found to exhibit various pharmacological activities .
Mode of Action
It is known that trifluoromethyl-containing compounds can interact with their targets in unique ways due to the presence of the trifluoromethyl group .
Biochemical Pathways
It is known that trifluoromethyl-containing compounds can affect various biochemical pathways due to their unique chemical properties .
Pharmacokinetics
It is known that the presence of a trifluoromethyl group can influence the pharmacokinetic properties of a compound .
Result of Action
It is known that trifluoromethyl-containing compounds can have various effects at the molecular and cellular level .
Action Environment
It is known that the environment can influence the action of trifluoromethyl-containing compounds .
Analyse Biochimique
Biochemical Properties
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function. This compound’s trifluoromethyl group is particularly noteworthy for its ability to enhance binding affinity and specificity in biochemical reactions .
Cellular Effects
The effects of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it has been shown to affect cell signaling pathways, such as those mediated by kinases and phosphatases, which are crucial for cell growth and differentiation .
Molecular Mechanism
At the molecular level, 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that either enhance or inhibit the function of the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can affect the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution to specific organelles .
Subcellular Localization
The subcellular localization of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine is crucial for its activity and function. This compound may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interaction with other biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJAYLQLXUPPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)

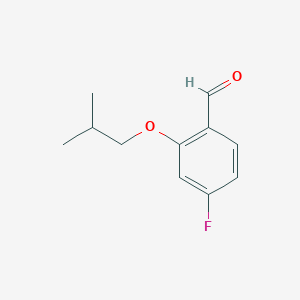

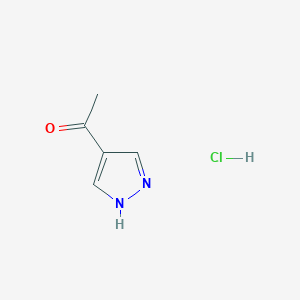

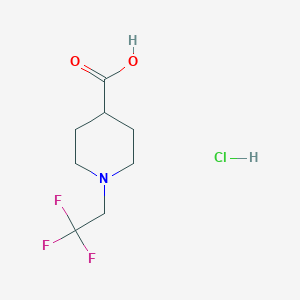
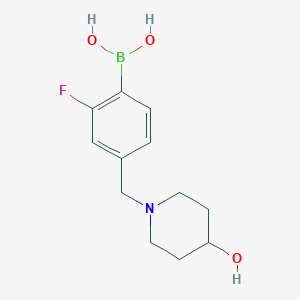
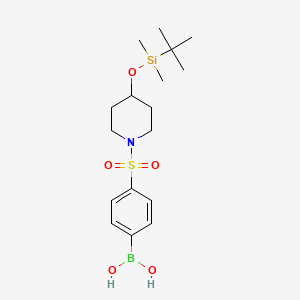
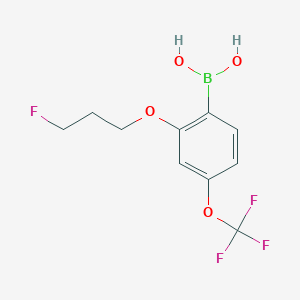

![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)

